molecular formula C13H19BrN2O2S B1410246 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine CAS No. 1704122-09-7

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine

Cat. No.: B1410246
CAS No.: 1704122-09-7
M. Wt: 347.27 g/mol
InChI Key: TWYIREXKMNLGOD-UHFFFAOYSA-N
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Description

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines It is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, as well as an ethyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-methylbenzenesulfonyl chloride and 4-ethylpiperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

    Procedure: The 3-bromo-4-methylbenzenesulfonyl chloride is added dropwise to a solution of 4-ethylpiperazine and triethylamine in dichloromethane, under stirring and cooling. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine can be compared with other sulfonyl piperazine derivatives, such as:

    1-((3-Bromo-4-methylphenyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.

    1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    1-((3-Bromo-4-methylphenyl)sulfonyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of an ethyl group on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)sulfonyl-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYIREXKMNLGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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